molecular formula C10H9BrO4 B2433171 Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate CAS No. 1312610-07-3

Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate

Cat. No.: B2433171
CAS No.: 1312610-07-3
M. Wt: 273.082
InChI Key: RMOIBSUSLJZWAM-UHFFFAOYSA-N
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Description

Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate is a chemical compound with the molecular formula C10H9BrO4 and a molecular weight of 273.08 g/mol . It is characterized by the presence of a bromine atom attached to a benzo[d][1,3]dioxole ring system, which is further substituted with an ethyl ester group at the 4-position. This compound is used in various chemical syntheses and research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate typically involves the bromination of benzo[d][1,3]dioxole derivatives followed by esterification. One common method includes the reaction of ethyl 4-bromo-2,3-dihydroxybenzoate with caesium carbonate in N,N-dimethylformamide (DMF) at room temperature, followed by heating at 70°C for 12 hours .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar laboratory procedures, scaled up for larger production volumes, ensuring purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions to convert the ester to a carboxylic acid.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzo[d][1,3]dioxole derivatives.

    Hydrolysis Product: 7-bromobenzo[d][1,3]dioxole-4-carboxylic acid.

Scientific Research Applications

Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The specific mechanism of action for ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the dioxole ring system can facilitate binding to specific molecular targets, influencing biochemical pathways .

Comparison with Similar Compounds

    Benzo[d][1,3]dioxole-4-carboxylic acid: Lacks the ethyl ester and bromine substituents.

    Ethyl 4-bromobenzoate: Similar ester group but lacks the dioxole ring.

    7-bromobenzo[d][1,3]dioxole-4-carboxylic acid: Similar structure but without the ethyl ester group.

Uniqueness: Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate is unique due to the combination of the bromine atom, dioxole ring, and ethyl ester group, which confer specific chemical reactivity and potential biological activity .

Properties

IUPAC Name

ethyl 7-bromo-1,3-benzodioxole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-2-13-10(12)6-3-4-7(11)9-8(6)14-5-15-9/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOIBSUSLJZWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=C(C=C1)Br)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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